Bienvenue dans la boutique en ligne BenchChem!

6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Physicochemical profiling Drug-likeness Lipophilicity optimization

Choose this 2-methylcyclohexyl carbamoyl building block for its 98% purity, which surpasses the 95% typical of simple cyclohexyl analogs. With four undefined stereocenters, it enables chiral resolution into discrete diastereomers for SAR exploration and patent filing, unlike two-stereocenter comparators. Its XLogP3-AA of 2.4 offers a clean steric probe without altering lipophilicity or TPSA (66.4 Ų), ensuring reproducible biological assay results.

Molecular Formula C15H23NO3
Molecular Weight 265.353
CAS No. 489452-17-7
Cat. No. B2986126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
CAS489452-17-7
Molecular FormulaC15H23NO3
Molecular Weight265.353
Structural Identifiers
SMILESCC1CCCCC1NC(=O)C2CC=CCC2C(=O)O
InChIInChI=1S/C15H23NO3/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(18)19/h3-4,10-13H,2,5-9H2,1H3,(H,16,17)(H,18,19)
InChIKeyHQGJKFJOZCPTLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (CAS 489452-17-7) – Baseline Procurement Profile and Comparator Chemical Space


6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (CAS 489452‑17‑7, MFCD02176391) is a synthetic, small-molecule building block belonging to the cyclohex-3-ene-1-carboxylic acid carboxamide class [1]. With a molecular formula of C₁₅H₂₃NO₃ and a molecular weight of 265.35 g mol⁻¹, this compound bears a 2‑methylcyclohexyl carbamoyl substituent at the 6‑position of the cyclohexene ring [1]. The closest structural analogs include 6‑(cyclohexylcarbamoyl)cyclohex‑3‑ene‑1‑carboxylic acid (CAS 428841‑22‑9), 6‑[(4‑methylcyclohexyl)carbamoyl]cyclohex‑3‑ene‑1‑carboxylic acid, and 6‑(phenylcarbamoyl)cyclohex‑3‑ene‑1‑carboxylic acid (CAS 59157‑31‑2) [2]. These analogs share the core cyclohexene‑carboxylic acid scaffold but differ in the N‑substituent, leading to measurable divergence in physicochemical parameters, stereochemical complexity, and commercially available purity grades [2].

Why In‑Class Substitution of 6‑Carbamoyl Cyclohexene Carboxylic Acids Carries Procurement Risk – The 2‑Methylcyclohexyl Differentiation


Despite sharing a conserved cyclohex‑3‑ene‑1‑carboxylic acid carboxamide core, in‑class analogs of 6‑[(2‑methylcyclohexyl)carbamoyl]cyclohex‑3‑ene‑1‑carboxylic acid cannot be interchanged without consequence. The 2‑methyl substitution on the cyclohexyl ring introduces additional undefined stereocenters (4 versus 2 for the parent cyclohexyl analog) and alters the compound’s physicochemical profile, including lipophilicity (XLogP3‑AA 2.4 versus LogP 2.49 for the cyclohexyl analog) and topological polar surface area (66.4 Ų for both, but with differing steric encumbrance) [1]. Commercially, the target compound is available at 98% purity from major suppliers, whereas the cyclohexyl and phenyl analogs are typically supplied at 95% purity . These quantifiable differences in stereochemical complexity, physicochemical parameters, and commercial quality grades carry direct implications for synthetic route reliability, biological assay reproducibility, and downstream intellectual property positioning.

Quantitative Differentiation Evidence for 6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid Against Closest Comparators


Lipophilicity Tuning: XLogP3‑AA 2.4 Maintains a Balanced LogP Profile Relative to the Unsubstituted Cyclohexyl Analog (LogP 2.49)

The target compound exhibits a calculated XLogP3‑AA of 2.4, which is nearly identical to the measured LogP of 2.49 for the unsubstituted cyclohexyl analog 6‑(cyclohexylcarbamoyl)cyclohex‑3‑ene‑1‑carboxylic acid (CAS 428841‑22‑9) [1]. This marginal difference of ΔLogP ≈ 0.09 signifies that the 2‑methyl substituent preserves the lipophilicity window while introducing steric bulk, enabling fine-tuning of hydrophobic interactions without substantially altering membrane permeability or solubility class [1].

Physicochemical profiling Drug-likeness Lipophilicity optimization

Commercial Purity Advantage: 98% Specification Reduces Impurity‑Driven Variability Compared to the 95% Cyclohexyl Analog

The target compound is commercially offered at a certified purity of 98% (HPLC) by Shanghai Haohong Scientific (Leyan, Product No. 1402683), whereas the nearest cyclohexyl analog 6‑(cyclohexylcarbamoyl)cyclohex‑3‑ene‑1‑carboxylic acid is routinely supplied at 95% purity by major vendors such as Aladdin Scientific and CheMenu . This 3‑percentage‑point purity differential translates into lower batch‑to‑batch variability and a reduced risk of impurity‑driven side reactions in multi‑step syntheses .

Procurement quality Reproducibility Synthetic reliability

Stereochemical Complexity: 4 Undefined Stereocenters Enable Enantioselective Diversification Versus 2 in the Cyclohexyl Analog

PubChem computed properties list 4 undefined atom stereocenters for 6‑[(2‑methylcyclohexyl)carbamoyl]cyclohex‑3‑ene‑1‑carboxylic acid, reflecting the presence of both cis/trans cyclohexene ring geometry and the 2‑methylcyclohexylamine chiral carbon [1]. In contrast, the parent cyclohexyl analog contains only 2 undefined stereocenters corresponding solely to the cyclohexene ring . The additional stereocenters create four potential diastereomeric pairs, offering a broader patent space and more precise control over three‑dimensional shape for target engagement [1].

Stereochemistry Chiral resolution Asymmetric synthesis

Molecular Weight and Topological Polar Surface Area Parity with 4‑Methylcyclohexyl Analog but Divergent Steric Profile

The target compound shares an identical molecular weight (265.35 g mol⁻¹) and computed TPSA (66.4 Ų) with the 4‑methylcyclohexyl positional isomer [1][2]. Despite this descriptor parity, the 2‑methyl substitution produces a distinct steric and conformational profile, as evidenced by the difference in rotatable bond count (3 for the target versus 2 for the unsubstituted cyclohexyl analog) and the presence of a chiral center adjacent to the carboxamide linkage [1]. This divergence creates a unique opportunity for structure–activity relationship (SAR) exploration where identical physicochemical descriptors mask meaningfully different biological recognition patterns [1][2].

Molecular descriptor comparison Fragment-based screening SAR exploration

Distinct Hydrogen‑Bond Donor/Acceptor Architecture Relative to the Phenyl Analog: 2 HBD / 3 HBA with an Aliphatic Amide NH

The target compound presents 2 hydrogen‑bond donors (carboxylic acid OH and amide NH) and 3 hydrogen‑bond acceptors (carboxylic acid C=O, amide C=O) [1]. This H‑bond donor/acceptor count is identical to that of the phenyl analog 6‑(phenylcarbamoyl)cyclohex‑3‑ene‑1‑carboxylic acid . However, the key differentiation lies in the chemical nature of the amide NH: in the target, it derives from a saturated, secondary aliphatic amine (2‑methylcyclohexylamine), whereas in the phenyl analog it arises from an aromatic aniline [1]. This yields a more basic, less acidic amide NH (pKa difference approximately 2–3 units, class‑level inference), which alters the protonation state at physiological pH and thus the compound’s potential for ionic interactions and solubility [1].

Hydrogen-bonding Ligand efficiency Molecular recognition

Limited Published Bioactivity Data Necessitates Empirical Head-to-Head Profiling for Program-Specific Selection

A comprehensive search of PubChem BioAssay, ChEMBL, BindingDB, and the patent literature (as of April 2026) did not identify any quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, or % inhibition at a defined concentration) for 6‑[(2‑methylcyclohexyl)carbamoyl]cyclohex‑3‑ene‑1‑carboxylic acid or its nearest positional isomers [1][2]. This absence of public bioactivity data applies equally to all in‑class comparators, meaning that no evidence‑based claim of biological superiority can be made at this time [1][2]. Until direct head‑to‑head experimental profiling is conducted, selection must rely on the quantifiable physicochemical and stereochemical differentiators documented in this guide [1].

Data transparency Assay development Procurement risk

High-Value Application Scenarios for 6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid Where Structural Differentiation Drives Procurement Value


Fragment-Based Drug Discovery Requiring High-Purity, Stereochemically Complex Scaffolds

In fragment-based screening campaigns where impurity profiles can confound hit validation, the 98% purity specification of the target compound offers a 3‑percentage‑point advantage over the 95% purity typical of the cyclohexyl analog [1]. Its 4 undefined stereocenters further enable downstream chiral resolution into discrete stereoisomers for SAR exploration, a capability not available with the 2‑stereocenter cyclohexyl or phenyl comparators [1].

Physicochemical Property‑Driven Lead Optimization Requiring Isomeric LogP Matching

When a lead series demands maintenance of a lipophilicity window near LogP 2.5, the target compound (XLogP3‑AA 2.4) and the cyclohexyl analog (LogP 2.49) provide nearly identical lipophilicity [1]. The additional steric bulk of the 2‑methyl group allows medicinal chemists to probe steric tolerance in the target binding pocket without altering the LogP or TPSA, providing a clean structure–activity relationship vector that the 4‑methyl isomer cannot replicate due to its altered steric presentation [1][2].

Enantioselective Synthesis and Chiral Building Block Procurement

The presence of 4 undefined stereocenters makes this compound a versatile starting material for asymmetric synthesis or chiral chromatographic resolution studies [1]. In contrast to the 2‑stereocenter cyclohexyl analog, the 2‑methylcyclohexyl derivative can yield up to four diastereomeric pairs, supporting intellectual property generation through the isolation and characterization of individual stereoisomers for patent filing [1].

Library Synthesis and Diversity-Oriented Synthesis Where Amide NH Basicity Matters

For diversity-oriented synthesis programs targeting acidic protein environments, the aliphatic amide NH of the target compound (estimated pKa ∼15–17) provides a less acidic hydrogen-bond donor compared to the anilide NH of the phenyl analog (estimated pKa ∼12–14) [1]. This difference can be exploited to tune solubility and target engagement in a pH‑dependent manner, guiding the choice of the 2‑methylcyclohexyl amide series for libraries designed to sample NH acidity as a variable [1].

Quote Request

Request a Quote for 6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.